2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
Overview
Description
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (hereafter referred to as 4-PTH) is a compound that has garnered interest due to its potential applications in various fields, including corrosion inhibition, crystal engineering, and as a ligand in coordination chemistry. The compound features a 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with pyridyl groups. This structure allows for interesting interactions and properties, as evidenced by the research conducted on this compound and its derivatives .
Synthesis Analysis
The synthesis of 4-PTH and its derivatives typically involves the cyclization of thiosemicarbazides under acidic conditions or reactions with phosphorus oxychloride in the presence of aromatic acids. These methods have been used to create a variety of 1,3,4-thiadiazole derivatives with different substituents on the thiadiazole ring or the pyridyl units, which can significantly alter the properties and potential applications of these compounds .
Molecular Structure Analysis
The molecular structure of 4-PTH has been studied using crystallography, revealing that the compound can exist in different polymorphic forms. In these structures, the pyridyl groups can be inclined at various angles to the central thiadiazole ring, which can influence the compound's packing and interactions in the solid state. These structural variations can have significant implications for the compound's physical properties and reactivity .
Chemical Reactions Analysis
4-PTH and its derivatives participate in various chemical reactions, including complexation with metals. For instance, zinc complexes with 4-PTH have been synthesized, showing that the ligand can coordinate to the metal through the nitrogen atoms of the pyridyl and diazole rings, forming complexes with interesting geometries. These coordination compounds can have potential applications in catalysis, material science, and as models for biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-PTH are influenced by its molecular structure. The compound has been found to be an effective corrosion inhibitor for mild steel in acidic media, with its efficiency being temperature-dependent and following the Langmuir isotherm model for adsorption on the steel surface. However, at low concentrations in certain acidic solutions, it can stimulate corrosion instead. The electronic properties of 4-PTH, obtained using quantum chemical approaches, have been correlated with its experimental efficiencies as a corrosion inhibitor .
Additionally, derivatives of 4-PTH have been synthesized with potential antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. These compounds have been characterized using various spectroscopic methods and their minimal inhibitory concentrations (MIC) have been reported, indicating their potential as bioactive agents .
Scientific Research Applications
Corrosion Inhibition
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole has been extensively studied for its corrosion inhibition properties. Research shows it acts as an effective inhibitor for mild steel in acidic media, particularly in HCl solutions. Its efficiency is temperature-dependent, and its adsorption on the steel surface follows the Langmuir isotherm model in all acidic media. The molecular structure of the compound significantly influences its inhibition efficiency, suggesting a direct correlation between electronic properties and corrosion inhibition performance (Lebrini, Bentiss, Vezin, & Lagrenée, 2006); (Azhar, Traisnel, Mernari, Gengembre, Bentiss, & Lagrenée, 2002); (Azhar, Mernari, Traisnel, Bentiss, & Lagrenée, 2001).
Metal-Organic Frameworks
This compound is also notable in the synthesis of metal-organic frameworks. It has been used in hydrothermal reactions to create isostructural metal–organic frameworks with non-interpenetrated double-layered frameworks and nanosized channels, showing potential for various applications in material science (Zhang, Fang, & Wu, 2005).
Biochemical Applications
In biochemical studies, complexes of this compound with nickel and copper have shown significant effects on human lymphocyte proliferation and intracellular redox status. These findings suggest potential therapeutic applications in disorders involving an overly activated immune response (Baba Ahmed, Merzouk, Harek, Medjdoub, Cherrak, Larabi, & Narce, 2014).
Coordination Chemistry
The coordination chemistry of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole is another area of research. Studies have focused on its interactions with various metal ions, revealing insights into its structural and bonding characteristics, which could be relevant for developing new compounds with specific properties (Klingele & Brooker, 2003).
Other Applications
Further research includes exploring its structural properties and potential in synthesizing novel compounds. These studies contribute to a broader understanding of its chemical characteristics and potential uses in various fields (Niu, Ning, Dang, Wan, & Kou, 2008); (Mamo, Pappalardo, & Clasadonte, 2003).
Safety And Hazards
properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165224 | |
Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
CAS RN |
15311-09-8 | |
Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15311-09-8 | |
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Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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